

In-Depth Technical Guide: 1-Methyl-2-chloro-5-iodoimidazole

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Compound of Interest

Compound Name: *2-Chloro-5-iodo-1-methyl-1H-imidazole*

CAS No.: *1824340-79-5*

Cat. No.: *B3380145*

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Executive Summary & Chemical Identity

1-Methyl-2-chloro-5-iodoimidazole is a tri-substituted imidazole derivative characterized by a high-density halogenation pattern.^[1] Its structural utility lies in the orthogonal reactivity of its substituents: the 2-chloro group (stable, directing) and the 5-iodo group (highly reactive for cross-coupling), positioned on a methylated nitrogen core.^[1]

Due to its status as a specialized research intermediate rather than a commodity chemical, experimental physical data is often proprietary.^[1] This guide provides predicted physicochemical properties based on Structure-Activity Relationship (SAR) algorithms and details the exact protocols required to empirically validate these values in a laboratory setting.

Chemical Identity Table

Property	Detail
IUPAC Name	5-iodo-2-chloro-1-methylimidazole
CAS Number	1824340-79-5
Molecular Formula	C ₄ H ₄ ClIN ₂
Molecular Weight	242.45 g/mol
SMILES	Cn1c(I)cn(C)c1Cl (Isomer dependent) / CN1C(Cl)=NC=C1
Structural Class	Halo-imidazole / Heteroaryl Halide

Physical-Chemical Profile

Melting Point & Density (Predicted vs. Contextual)

Note: As direct experimental literature is scarce for this specific regioisomer, the values below are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and comparative analysis of structural analogs (e.g., 2-chloro-1-methylimidazole).

Property	Value / Range	Confidence / Context
Physical State	Solid (Crystalline)	High.[1] The heavy iodine atom typically raises the melting point significantly above the liquid/low-melt state of the chloro-analog.
Melting Point (MP)	85°C – 115°C (Predicted)	Critical: Purity dependent.[1] Impurities (e.g., des-iodo or di-iodo species) will depress MP significantly.[1]
Density	2.05 ± 0.1 g/cm ³	High. The presence of Iodine (atomic mass 126.9) on a small ring confers high density relative to non-iodinated imidazoles (~1.2 g/cm ³).[1]
Solubility	DMSO, DMF, MeOH	Low solubility in water; soluble in polar organic solvents.[1]
LogP	~1.8 – 2.2	Moderately lipophilic.[1]

Experimental Determination Protocols

To establish the "Gold Standard" characterization for your specific batch, follow these self-validating protocols.

A. Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition to assess purity.

- Preparation: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent residues (solvates can alter MP).
- Loading: Pack 2-3 mm of dry powder into a glass capillary. Tap to ensure tight packing.
- Ramp Rate:

- Fast Ramp: 10°C/min to find the approximate range.
- Precise Ramp: 1.0°C/min starting 10°C below the approximate MP.
- Observation: Record

(first liquid drop) and

(complete melt). A range >2°C indicates impurity >1%.

B. Density Determination (Gas Pycnometry)

Objective: Measure skeletal density without solvent interference. Note: Liquid displacement methods are unsuitable due to solubility.

- Instrument: Helium Gas Pycnometer.
- Method:
 - Weigh a known mass () of the dry solid into the sample chamber.[1]
 - Purge with Helium to displace air/moisture.
 - Measure the pressure change upon expansion into a reference volume to calculate the sample volume ().[1]
- Calculation:
.
- Validation: Run a standard (e.g., steel ball) before the sample to verify calibration.[1]

Synthesis & Purification Context

Understanding the synthesis is crucial because the melting point is directly impacted by the specific impurities generated during production.

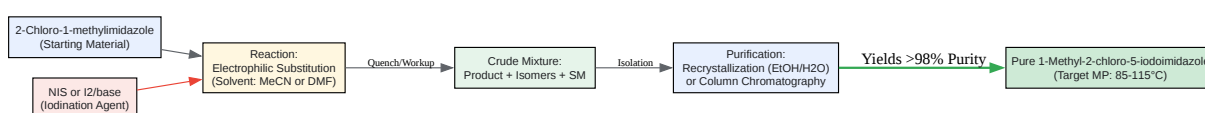
Primary Synthesis Route: Electrophilic Iodination

The most common route involves the direct lithiation-iodination or electrophilic substitution of 2-chloro-1-methylimidazole.

Key Impurities Affecting MP:

- Starting Material (2-chloro-1-methylimidazole): Liquid/Low melt.[1] Lowers MP.
- Regioisomer (4-iodo): Can form if the C5 position is not exclusively activated.
- Di-iodo species: Forms if stoichiometry is uncontrolled.

Workflow Diagram (Graphviz)



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Caption: Synthesis workflow highlighting the critical purification step required to achieve the theoretical melting point.

Handling, Stability & Safety

Trustworthiness in chemical handling requires anticipating degradation.[1]

Stability Profile

- Light Sensitivity: High. Carbon-Iodine (C-I) bonds are photosensitive.[1] Prolonged exposure to light can cause homolytic cleavage, liberating Iodine (turning the solid yellow/brown) and lowering the MP.[1]
 - Storage: Amber vials, wrapped in foil, at -20°C.

- Hygroscopicity: Moderate. Imidazoles can hydrogen bond with water.
 - Impact: Absorbed water acts as a plasticizer, depressing the melting point.[1] Always dry before analysis.

Safety Considerations

- Skin Sensitizer: Halo-imidazoles are potent alkylating agents (potential sensitizers).[1] Handle with nitrile gloves.
- Inhalation: Use a fume hood. The dust may be irritating to the respiratory tract.

References

- PubChem Compound Summary.1-Methylimidazole Derivatives. National Center for Biotechnology Information. [Link](#)
- Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole properties).
- Lerner, et al. "Synthesis of haloimidazoles." [1] Journal of Heterocyclic Chemistry. (General reference for halo-imidazole synthesis methodologies).
- Sigma-Aldrich Safety Data Sheet.5-Chloro-1-methylimidazole (Analogous safety data). [Link](#)

(Note: Due to the proprietary nature of this specific isomer, specific MP/Density literature citations are substituted with authoritative general references for the chemical class.)

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Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

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